molecular formula C6H8BrNOS B13089941 (1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol

(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol

Cat. No.: B13089941
M. Wt: 222.11 g/mol
InChI Key: FQBFUFJLOZRNDZ-YFKPBYRVSA-N
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Description

(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an amino alcohol moiety. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the amino alcohol group. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Amino Alcohol: The brominated thiophene is then reacted with an appropriate amino alcohol precursor under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a de-brominated amino alcohol

    Substitution: Formation of various substituted thiophene derivatives

Scientific Research Applications

(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The brominated thiophene ring may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol: can be compared with other amino alcohols and brominated thiophenes:

    Similar Compounds: (1S)-2-Amino-1-(4-chlorothiophen-2-yl)ethan-1-ol, (1S)-2-Amino-1-(4-fluorothiophen-2-yl)ethan-1-ol

    Uniqueness: The presence of a bromine atom in the thiophene ring provides unique reactivity and potential biological activity compared to its chloro and fluoro analogs.

Biological Activity

(1S)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol, with the CAS number 317377-32-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and specific case studies that highlight its activity against various biological targets.

The molecular formula for this compound is C₆H₈BrNOS. It is characterized by the presence of a bromothiophene group, which is known to enhance biological activity in various compounds.

Synthesis

The synthesis of this compound typically involves reactions that incorporate the thiophene moiety. A common method includes the reaction of 4-bromothiophene with appropriate amine precursors under controlled conditions to yield the target compound .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of bromothiophene have been shown to inhibit the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC₅₀ values below 25 μM . This suggests that this compound may also possess similar properties, warranting further investigation.

Antimicrobial Activity

The compound's structure indicates potential antimicrobial properties. In vitro tests on related compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The growth inhibition zones for these bacteria ranged from 14 to 17 mm, indicating notable antibacterial activity .

Mechanistic Insights

The mechanism of action for compounds containing bromothiophene groups often involves interaction with cellular targets that regulate cell proliferation and apoptosis. For example, studies suggest that these compounds may act as inhibitors of key signaling pathways involved in cancer progression .

Study on Anti-Proliferative Activity

A study evaluated the anti-proliferative effects of various thiophene-linked compounds, including those related to this compound. The results indicated that modifications in the haloaryl substituents significantly impacted their efficacy against cancer cell lines, reinforcing the importance of structural characteristics in determining biological activity .

CompoundCell LineIC₅₀ (μM)
Compound AHepG2< 25
Compound BMCF-7< 25
Compound CPC3> 50

Properties

Molecular Formula

C6H8BrNOS

Molecular Weight

222.11 g/mol

IUPAC Name

(1S)-2-amino-1-(4-bromothiophen-2-yl)ethanol

InChI

InChI=1S/C6H8BrNOS/c7-4-1-6(10-3-4)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m0/s1

InChI Key

FQBFUFJLOZRNDZ-YFKPBYRVSA-N

Isomeric SMILES

C1=C(SC=C1Br)[C@H](CN)O

Canonical SMILES

C1=C(SC=C1Br)C(CN)O

Origin of Product

United States

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